molecular formula C12H17N5O2S B14480067 Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- CAS No. 69518-37-2

Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)-

Cat. No.: B14480067
CAS No.: 69518-37-2
M. Wt: 295.36 g/mol
InChI Key: OAHJKFWHVWPPMU-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- is a complex organic compound with the molecular formula C13H17N5O2S It is a derivative of benzenesulfonamide and contains a tetrazole ring, which is known for its stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- typically involves multiple steps. One common method starts with the reaction of p-toluenesulfonyl chloride with ethylamine to form N-ethyl-p-toluenesulfonamide. This intermediate is then reacted with 2-(1H-tetrazol-5-yl)ethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, photochemicals, and disinfectants.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma treatment.

Comparison with Similar Compounds

Similar Compounds

    p-Toluenesulfonamide, N-ethyl-: A simpler analog without the tetrazole ring.

    N-Ethyl-p-toluenesulfonamide: Another analog with similar structural features but lacking the tetrazole moiety.

Uniqueness

The presence of the tetrazole ring in Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- distinguishes it from other similar compounds. This ring imparts unique stability and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

69518-37-2

Molecular Formula

C12H17N5O2S

Molecular Weight

295.36 g/mol

IUPAC Name

N-ethyl-4-methyl-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C12H17N5O2S/c1-3-17(9-8-12-13-15-16-14-12)20(18,19)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,13,14,15,16)

InChI Key

OAHJKFWHVWPPMU-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC1=NNN=N1)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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